molecular formula C16H15N3O2S2 B2870202 (3-Methylthiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034287-77-7

(3-Methylthiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2870202
CAS No.: 2034287-77-7
M. Wt: 345.44
InChI Key: GRAAXYKEROISIJ-UHFFFAOYSA-N
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Description

(3-Methylthiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel chemical compound intended for research and development purposes. This hybrid molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities . The structure strategically combines two distinct heterocyclic systems—a 3-methylthiophene and a thiophene-substituted oxadiazole—linked through a pyrrolidine methanone backbone. This specific molecular architecture is designed to explore structure-activity relationships in drug discovery, particularly for targets where such heterocyclic fragments are known to show affinity. The 1,2,4-oxadiazole moiety is a well-established pharmacophore that contributes to significant biological activity and metabolic stability in drug-like compounds . The integration of thiophene rings further enhances the compound's potential for interaction with biological targets, as these systems are commonly featured in active pharmaceutical ingredients. This product is provided for research applications such as hit-to-lead optimization, biological screening in high-throughput assays, and investigating new chemical entities in various disease models. It is supplied as a high-purity solid and is intended for in vitro research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3-methylthiophen-2-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-5-8-23-13(10)16(20)19-6-4-11(9-19)14-17-15(21-18-14)12-3-2-7-22-12/h2-3,5,7-8,11H,4,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAAXYKEROISIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-Methylthiophen-2-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving the condensation of various precursors. The molecular formula is C17H14N2O3SC_{17}H_{14}N_{2}O_{3}S, indicating a complex structure with multiple functional groups. The crystal structure reveals a monoclinic system with specific lattice parameters, confirming its solid-state properties and providing insight into its molecular geometry .

Table 1: Crystallographic Data

ParameterValue
Space GroupP21/c
a (Å)9.8966(5)
b (Å)9.4360(4)
c (Å)16.7115(7)
β (°)92.245(4)
Volume (ų)1559.39(12)
Z4

Biological Activity

Recent studies have evaluated the biological activity of this compound, particularly focusing on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

The compound has been tested against various human cancer cell lines, including promyelocytic leukemia cells (HL-60). The results indicate significant cytotoxicity, with IC50 values ranging widely depending on the specific derivative and experimental conditions. For instance, certain derivatives demonstrated IC50 values as low as 86 μM, indicating strong anti-proliferative effects .

The mechanism through which this compound exerts its cytotoxic effects appears to involve the modulation of apoptotic pathways. Expression analysis revealed that treatment with the compound led to a decrease in Bcl-2 expression while increasing p21^WAF-1 levels, suggesting an induction of apoptosis alongside cell cycle arrest .

Case Studies

A notable study investigated the effects of similar thiophene-based compounds on cancer cell lines. The study found that modifications in the thiophene ring significantly influenced biological activity, highlighting the importance of structural variations in determining efficacy .

Table 2: Summary of Biological Activity Studies

CompoundCell LineIC50 (μM)Mechanism of Action
(3-Methylthiophen-2-yl)...HL-6086Induction of apoptosis and cell cycle arrest
Isoxazole derivative (3)HL-60755Promotion of apoptosis
Isoxazole derivative (6)HL-60500Cell cycle arrest

Comparison with Similar Compounds

Example Compounds :

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b)

Functional Implications :

  • The carboxylate in 7b may improve solubility but reduce membrane permeability compared to the target compound’s methylthiophene group.

Fluorophenyl-Substituted Oxadiazole Analogs

Example Compound: 2-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone

Structural Differences :

  • The fluorophenyl group replaces the thiophen-2-yl moiety on the oxadiazole ring ().

Functional Implications :

  • Fluorine substitution improves metabolic stability and bioavailability in many drug candidates. However, the target compound’s thiophene substituent may offer superior π-π stacking interactions in hydrophobic binding pockets.

Natural Product Derivatives from Zygophyllum fabago

Example Compounds : Zygocaperoside and Isorhamnetin-3-O glycoside

Structural Differences :

  • These natural products feature glycoside and flavonoid backbones (), contrasting sharply with the synthetic heterocycles in the target compound.

Functional Implications :

  • Natural products often exhibit broader off-target effects due to structural complexity. The target compound’s modular design allows for precise tuning of electronic and steric properties.

Comparative Data Table

Compound Name Key Substituents Functional Groups Synthesis Highlights Potential Advantages
Target Compound 3-Methylthiophene, Thiophene-oxadiazole Methanone, Pyrrolidine Likely oxadiazole cyclization Aromatic stacking, Metabolic stability
7a Cyano-thiophene, Pyrazole Cyano, Amino-hydroxy Malononitrile + sulfur in dioxane High reactivity, Polar interactions
7b Carboxylate-thiophene, Pyrazole Ester, Amino-hydroxy Ethyl cyanoacetate + sulfur Improved solubility
Fluorophenyl Analog 3-Fluorophenyl, Thiophene Fluorine, Methanone Unreported (PubChem entry) Enhanced dipole interactions

Research Findings and Gaps

  • Structural Insights : The target compound’s dual thiophene design balances electron-rich and electron-deficient regions, a feature absent in analogs like 7a/7b or the fluorophenyl derivative.
  • Synthetic Opportunities : The use of sulfur-mediated cyclization (as in ) could be adapted for optimizing the target compound’s yield or purity.

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